molecular formula C10H11ClF3NO2 B14027325 (S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride

(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride

Cat. No.: B14027325
M. Wt: 269.65 g/mol
InChI Key: VJUJTLXEEDQNQM-QRPNPIFTSA-N
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Description

(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride is a chiral amino acid derivative This compound is characterized by the presence of a difluoromethyl group and a fluorophenyl group, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride typically involves several steps. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as a substituted benzaldehyde.

    Formation of Intermediate: The precursor undergoes a series of reactions, including halogenation and nitration, to form an intermediate compound.

    Amino Acid Formation: The intermediate is then subjected to a series of reactions, including reduction and amination, to form the desired amino acid derivative.

    Hydrochloride Formation: Finally, the amino acid derivative is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme function. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-(difluoromethyl)phenyl)propanoic acid hydrochloride
  • (S)-2-Amino-3-(4-fluorophenyl)propanoic acid hydrochloride

Uniqueness

(S)-3-Amino-3-(4-(difluoromethyl)-3-fluorophenyl)propanoic acid hydrochloride is unique due to the presence of both difluoromethyl and fluorophenyl groups. These functional groups contribute to its distinct chemical properties, such as increased lipophilicity and potential for specific molecular interactions. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

(3S)-3-amino-3-[4-(difluoromethyl)-3-fluorophenyl]propanoic acid;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c11-7-3-5(8(14)4-9(15)16)1-2-6(7)10(12)13;/h1-3,8,10H,4,14H2,(H,15,16);1H/t8-;/m0./s1

InChI Key

VJUJTLXEEDQNQM-QRPNPIFTSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@H](CC(=O)O)N)F)C(F)F.Cl

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)F.Cl

Origin of Product

United States

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